
2-Amino-6-hydroxy-7,9-dimethyl-purinium p-Toluenesulfonate; Herbipoline Hemitosylate; 2-Amino-1,6-dihydro-7,9-dimethyl-6-oxopurinium Hydroxide Hemitosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethylguanine Hemitosylate is an organic compound with the molecular formula C14H17N5O4S It is a derivative of guanine, a nucleobase found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dimethylguanine Hemitosylate typically involves the methylation of guanine. The process begins with the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of 7,9-Dimethylguanine Hemitosylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 7,9-Dimethylguanine Hemitosylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of 7,9-Dimethylguanine Hemitosylate.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methyl groups.
Scientific Research Applications
7,9-Dimethylguanine Hemitosylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of nucleobase derivatives.
Biology: Employed in studies related to DNA and RNA modifications, as well as in the investigation of nucleic acid interactions.
Industry: Utilized in the synthesis of specialized chemicals and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of 7,9-Dimethylguanine Hemitosylate involves its interaction with nucleic acids. The compound can form hydrogen bonds with complementary nucleobases, influencing the stability and structure of DNA and RNA. It can also participate in enzymatic reactions, acting as a substrate or inhibitor for specific enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
7-Methylguanine: A methylated derivative of guanine with one methyl group.
9-Methylguanine: Another methylated derivative with a single methyl group at a different position.
7,9-Dimethyladenine: A compound similar to 7,9-Dimethylguanine Hemitosylate but with adenine as the base.
Uniqueness: 7,9-Dimethylguanine Hemitosylate is unique due to the presence of two methyl groups at specific positions on the guanine base. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H26N10O5S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H9N5O.C7H8O3S/c2*1-11-3-12(2)5-4(11)6(13)10-7(8)9-5;1-6-2-4-7(5-3-6)11(8,9)10/h2*3H,1-2H3,(H2-,8,9,10,13);2-5H,1H3,(H,8,9,10) |
InChI Key |
IAENIIQKBLERCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


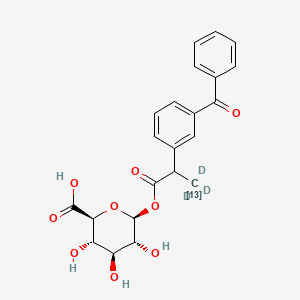
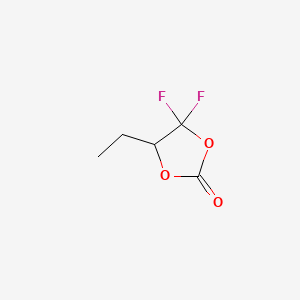
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)




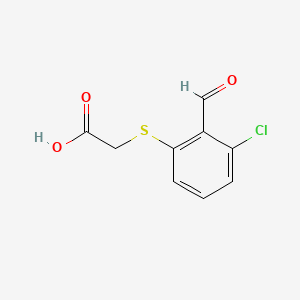
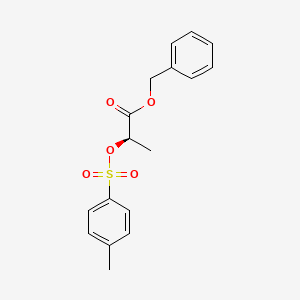
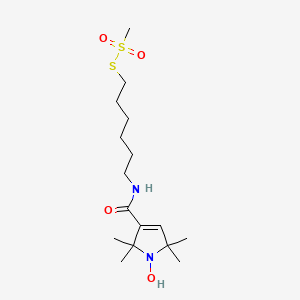
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
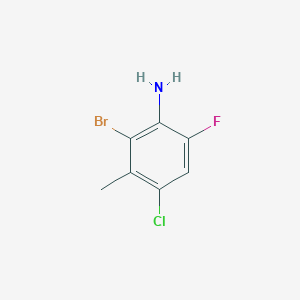
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
